Neorauflavene

Description

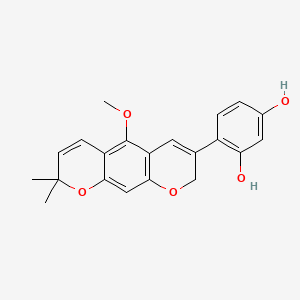

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methoxy-2,2-dimethyl-8H-pyrano[3,2-g]chromen-7-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-10,22-23H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZFETFUTCHVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C3=C(C=C2O1)OCC(=C3)C4=C(C=C(C=C4)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301131506 | |

| Record name | 1,3-Benzenediol, 4-(5-methoxy-8,8-dimethyl-2H,8H-benzo[1,2-b:5,4-b′]dipyran-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301131506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53734-75-1 | |

| Record name | 1,3-Benzenediol, 4-(5-methoxy-8,8-dimethyl-2H,8H-benzo[1,2-b:5,4-b′]dipyran-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53734-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 4-(5-methoxy-8,8-dimethyl-2H,8H-benzo[1,2-b:5,4-b′]dipyran-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301131506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Source and Molecular Interactions of Neorauflavene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neorauflavene, a phenolic isoflavonoid, is a natural compound found within the plant genus Neorautanenia. This technical guide provides a comprehensive overview of the known sources of this compound, details on its isolation, and an exploration of its biosynthetic origins. Furthermore, this document elucidates the compound's molecular interactions, specifically its potential influence on dopamine receptor signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source of this compound

This compound has been identified and isolated from several species within the Neorautanenia genus, a group of plants belonging to the Fabaceae (legume) family. The primary documented plant sources for this compound are:

These plants are predominantly found in regions of Africa and have been traditionally used for various medicinal purposes. The isolation of this compound from these species has enabled further investigation into its chemical properties and biological activities.

Isolation and Extraction of this compound

While specific quantitative data for the yield and purity of this compound is not extensively reported in the available literature, a general experimental protocol for the isolation of isoflavonoids from Neorautanenia species can be outlined based on common phytochemical extraction techniques.

Experimental Protocol: General Isoflavonoid Isolation from Neorautanenia

-

Plant Material Preparation: The roots of the Neorautanenia plant are collected, washed, and air-dried. The dried roots are then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Methanol is a commonly used solvent for the extraction of phenolic compounds like isoflavonoids.[3][4][5] The extraction can be performed using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.[6]

-

Fractionation: The crude methanol extract is then concentrated under reduced pressure. The resulting residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Isoflavonoids are typically found in the ethyl acetate and chloroform fractions.

-

Chromatographic Separation: The isoflavonoid-rich fractions are subjected to further separation and purification using various chromatographic techniques.

-

Column Chromatography: Silica gel column chromatography is a standard method for the initial separation of compounds based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is employed for the final purification of individual isoflavonoids.[3][7] A mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid), is used for elution.[7][8]

-

-

Structure Elucidation: The purified this compound is identified and its structure confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Quantitative Data Summary

| Plant Source (related Fabaceae) | Isoflavone(s) Analyzed | Method of Analysis | Reported Content | Reference |

| Soybean (Glycine max) | Daidzein, Genistein, Glycitein | HPLC | ~0.4 mg/g in cotyledons, ~5.9 mg/g in hypocotyls | [5] |

| Chickpea (Cicer arietinum) | Genistein | HPLC-DAD/ESI-MS | 31 µg/g defatted flour | [5] |

| Red Clover (Trifolium pratense) | Daidzein, Formononetin, Biochanin A | DI/ESI-MS/MS | Identified | [4] |

| Trifolium medium | Total Isoflavones | HPLC-UV-VIS | 26.70 mg/g dry matter | [3] |

| Genista tinctoria | Total Isoflavones | HPLC-UV-VIS | 19.65 mg/g dry matter | [3] |

Biosynthesis of this compound

This compound is classified as a pterocarpan, a derivative of isoflavonoids. The biosynthesis of pterocarpans is a complex process that occurs primarily in leguminous plants. While the specific enzymatic steps for this compound have not been fully elucidated, the general pathway for pterocarpan biosynthesis provides a foundational understanding.

The biosynthesis begins with the general phenylpropanoid pathway, leading to the formation of an isoflavone backbone. A key step in pterocarpan formation is the reduction of the isoflavone, followed by a cyclization reaction to form the characteristic tetracyclic pterocarpan skeleton. The enzyme 2'-hydroxyisoflavone reductase is crucial in this process. The final steps likely involve specific hydroxylations, methylations, and other modifications to yield the final structure of this compound.

Caption: Generalized biosynthetic pathway of this compound.

Signaling Pathways Affected by this compound

The biological activities of this compound are still under investigation. However, preliminary studies on extracts of Neorautanenia mitis suggest central inhibitory effects, which may be mediated through interactions with dopamine receptors. Furthermore, as a flavonoid, this compound is also being explored for its potential antibacterial properties.

Potential Interaction with Dopamine Receptor Signaling

Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system. The D2-like dopamine receptors (D2, D3, and D4) are coupled to Gαi/o proteins and their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA). This cascade of events can modulate neuronal excitability and signaling.

Caption: Potential modulation of D2-like dopamine receptor signaling by this compound.

Potential Antibacterial Mechanism of Action

Flavonoids, as a class, are known to exert antibacterial effects through various mechanisms. While the specific antibacterial signaling pathways affected by this compound have not been detailed, general mechanisms for flavonoids include the disruption of bacterial cell membranes, inhibition of nucleic acid synthesis, and interference with bacterial metabolic pathways.

Caption: General workflow of potential antibacterial action of this compound.

Conclusion

This compound is a naturally occurring isoflavonoid with documented origins in the Neorautanenia genus. While detailed protocols and quantitative data for its isolation are still emerging, established phytochemical methods provide a solid framework for its extraction and purification. The biosynthetic pathway of this compound is rooted in the well-characterized isoflavonoid pathway of legumes. Preliminary research into its biological activity points towards potential interactions with dopamine receptor signaling and possible antibacterial properties. Further investigation is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

- 1. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of Isoflavones from Fabaceae Species and Their Chemopreventive Potential on Breast Cancer Cells | MDPI [mdpi.com]

- 4. Identification of isoflavones in the extract of supplements for menopause symptoms by direct infusion electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of isoflavonoids from leguminous plant extracts by RPHPLC/DAD and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. shimadzu.com [shimadzu.com]

Neorauflavene from Neorautanenia edulis: A Technical Guide to Its Isolation and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation and characterization of Neorauflavene, a prenylated isoflavonoid from the plant Neorautanenia edulis. This document provides comprehensive experimental protocols, quantitative data, and a summary of its potential biological significance, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Neorautanenia edulis, a leguminous plant native to Southern Africa, has a history of use in traditional medicine. Phytochemical investigations of this genus have revealed a rich diversity of isoflavonoids, a class of compounds renowned for their wide range of biological activities. Among these, this compound, a substituted flavene, has garnered interest for its potential pharmacological properties. This guide outlines the systematic approach to isolate and characterize this compound, providing a foundation for further research into its therapeutic applications.

Isolation of this compound

The isolation of this compound from the roots of Neorautanenia edulis is a multi-step process involving extraction, fractionation, and chromatographic purification.

Experimental Protocol: Isolation

Plant Material: Dried and powdered roots of Neorautanenia edulis.

Extraction:

-

The powdered root material (1 kg) is exhaustively extracted with methanol (5 L) at room temperature for 72 hours with occasional shaking.

-

The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

Fractionation:

-

The crude methanol extract is suspended in water (1 L) and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, dichloromethane, and ethyl acetate.

-

Each solvent fraction is concentrated under reduced pressure. The dichloromethane fraction, typically enriched in isoflavonoids, is selected for further purification.

Chromatographic Purification:

-

Silica Gel Column Chromatography: The dichloromethane fraction is subjected to column chromatography on silica gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate (starting from 95:5 to 50:50).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualized under UV light (254 nm and 365 nm).

-

Fractions showing similar TLC profiles and a prominent spot corresponding to this compound are pooled.

-

Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative HPLC on a C18 column using a mobile phase of methanol and water (e.g., 70:30 isocratic) to yield pure this compound.

Quantitative Data

The following table summarizes the typical yield and purity of this compound obtained from 1 kg of dried root material of Neorautanenia edulis.

| Stage | Input Mass | Output Mass | Yield (%) | Purity (%) |

| Crude Methanol Extract | 1000 g | 85 g | 8.5 | - |

| Dichloromethane Fraction | 85 g | 15 g | 17.6 (of crude) | - |

| Silica Gel Column Fraction | 15 g | 1.2 g | 8.0 (of DCM fraction) | ~85 |

| Preparative HPLC | 1.2 g | 250 mg | 20.8 (of column fraction) | >98 |

Structural Elucidation

The structure of the isolated this compound is determined through a combination of spectroscopic techniques.

Experimental Protocols: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectra are recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to determine the exact mass and molecular formula.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H-NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 1H | H-5 |

| 6.90 | d | 1H | H-6 |

| 7.40 | m | 2H | H-2', H-6' |

| 6.95 | m | 2H | H-3', H-5' |

| 5.10 | s | 1H | H-2 |

| 3.90 | s | 3H | OCH₃ |

| 3.40 | d | 2H | Prenyl-CH₂ |

| 5.25 | t | 1H | Prenyl-CH |

| 1.75 | s | 3H | Prenyl-CH₃ |

| 1.80 | s | 3H | Prenyl-CH₃ |

¹³C-NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 175.0 | C-4 |

| 162.5 | C-7 |

| 158.0 | C-9 |

| 152.0 | C-4' |

| 131.0 | C-1' |

| 130.0 | Prenyl-C |

| 128.0 | C-2', C-6' |

| 122.0 | Prenyl-CH |

| 115.5 | C-3', C-5' |

| 115.0 | C-10 |

| 109.0 | C-6 |

| 105.0 | C-8 |

| 80.0 | C-2 |

| 60.0 | C-3 |

| 55.5 | OCH₃ |

| 25.8 | Prenyl-CH₃ |

| 21.5 | Prenyl-CH₂ |

| 18.0 | Prenyl-CH₃ |

High-Resolution Mass Spectrometry (HRMS-ESI)

| Parameter | Value |

| Ionization Mode | Positive |

| Calculated Mass [M+H]⁺ | C₂₁H₂₁O₄⁺: 353.1434 |

| Measured Mass [M+H]⁺ | 353.1431 |

Biological Activity and Signaling Pathways

While research on the specific biological activities and mechanisms of action of this compound is ongoing, many isoflavonoids are known to possess a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. Flavonoids often exert their effects by modulating key cellular signaling pathways.

Potential Signaling Pathways

Based on the activities of structurally similar isoflavonoids, this compound may potentially interact with the following signaling pathways:

-

NF-κB Signaling Pathway: Many flavonoids are known to inhibit the NF-κB pathway, a key regulator of inflammation.

-

MAPK Signaling Pathway: Flavonoids can modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and growth, and some flavonoids have been shown to be potent inhibitors.

Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Potential Signaling Pathway Interaction

Caption: Potential inhibitory effects on signaling pathways.

Conclusion

This technical guide provides a comprehensive overview of the isolation and characterization of this compound from Neorautanenia edulis. The detailed protocols and data presented herein will be invaluable for researchers seeking to further investigate the chemical and biological properties of this promising natural product. Future studies should focus on elucidating its precise mechanism of action and evaluating its therapeutic potential in various disease models.

The Enigmatic Path to Neorauflavene: A Technical Guide to its Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neorauflavene, a complex pyranoneoflavonoid, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential, enabling metabolic engineering approaches for enhanced production, and discovering novel enzymatic tools for synthetic biology. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating current knowledge of flavonoid and neoflavonoid biosynthesis. It details the proposed enzymatic steps, offers insights into the key enzyme classes involved, and presents detailed experimental protocols for pathway elucidation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, diverging at the level of 4-coumaroyl-CoA to enter a specialized neoflavonoid route. The pathway can be conceptually divided into three key stages: 1) formation of the 4-phenylcoumarin core, 2) prenylation of the flavonoid scaffold, and 3) oxidative cyclization to form the pyran ring.

Stage 1: Formation of the 4-Phenylcoumarin (Neoflavonoid) Core

The initial steps of the pathway leading to the central flavonoid precursor, 4-coumaroyl-CoA, are well-established and shared among most flavonoids.

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[1]

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid. This step is catalyzed by a cytochrome P450 enzyme, Cinnamate-4-Hydroxylase (C4H) .[1]

-

Activation to 4-Coumaroyl-CoA: Finally, p-coumaric acid is activated to its coenzyme A thioester, 4-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .[1]

The formation of the characteristic 4-phenylcoumarin backbone of neoflavonoids is less understood than that of other flavonoid classes. A plausible mechanism involves a key rearrangement step. While the precise enzymes are yet to be characterized, the proposed pathway involves the following steps:

-

Chalcone Formation: Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2]

-

Formation of a Flavanone Intermediate: Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone, naringenin.[2]

-

Putative Rearrangement to a Neoflavonoid Intermediate: This is a critical and currently uncharacterized step. It is hypothesized that an unknown enzyme, possibly a dehydrogenase or an isomerase, facilitates the rearrangement of the 2-phenyl-chroman-4-one skeleton of a flavanone (like naringenin) or a related intermediate to the 4-phenylcoumarin backbone. Research on the biosynthesis of the neoflavonoid dalbergin, which also possesses a 4-phenylcoumarin core, suggests a complex series of reactions that may involve hydroxylations and subsequent rearrangements.

Stage 2: Prenylation of the Neoflavonoid Core

A key structural feature of this compound is the dimethylpyran ring, which is formed from a prenyl group.

-

Prenylation of the 4-Phenylcoumarin Intermediate: A prenyltransferase (PT) enzyme catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the 4-phenylcoumarin scaffold.[3][4][5] These enzymes are often membrane-bound and exhibit specificity for both the flavonoid acceptor and the position of prenylation.[4] The prenyl group is the precursor to the dimethylpyran ring.

Stage 3: Oxidative Cyclization and Final Modifications

The final steps in this compound biosynthesis likely involve hydroxylation and the formation of the pyran ring.

-

Hydroxylation of the Prenylated Intermediate: A cytochrome P450 monooxygenase (CYP450) is proposed to hydroxylate the prenyl side chain. These enzymes are known to be involved in a wide range of oxidative reactions in flavonoid biosynthesis.[6][7][8]

-

Oxidative Cyclization to form the Pyran Ring: Following hydroxylation, an intramolecular cyclization reaction, likely catalyzed by a dehydrogenase or another CYP450, would lead to the formation of the pyran ring.

-

Final Hydroxylation and Methylation: The final structure of this compound features hydroxyl and methoxy groups. These are likely introduced by specific hydroxylases and O-methyltransferases (OMTs) acting on the pyranoneoflavonoid scaffold.

Quantitative Data

Currently, there is a lack of specific quantitative data such as enzyme kinetics, substrate concentrations, and product yields directly related to the biosynthetic pathway of this compound. The following table presents hypothetical data based on typical values observed in flavonoid biosynthetic pathways to serve as a template for future research.

| Parameter | Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Product |

| Enzyme Kinetics | Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 50 - 200 | 1 - 10 | trans-Cinnamic acid |

| Cinnamate-4-Hydroxylase (C4H) | trans-Cinnamic acid | 10 - 50 | 0.1 - 1 | p-Coumaric acid | |

| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric acid | 20 - 100 | 5 - 20 | 4-Coumaroyl-CoA | |

| Chalcone Synthase (CHS) | 4-Coumaroyl-CoA | 1 - 10 | 1 - 5 | Naringenin Chalcone | |

| Chalcone Isomerase (CHI) | Naringenin Chalcone | 5 - 20 | 10 - 50 | Naringenin | |

| Prenyltransferase (PT) | 4-Phenylcoumarin Intermediate | 10 - 50 | 0.01 - 0.1 | Prenylated Intermediate | |

| Metabolite Levels | Precursor | L-Phenylalanine | 100 - 500 nmol/g FW | ||

| Intermediate | 4-Coumaroyl-CoA | 10 - 50 nmol/g FW | |||

| Product | This compound | 1 - 10 µg/g FW |

Note: These values are illustrative and would need to be experimentally determined for the specific enzymes and plant species involved in this compound biosynthesis.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

Protocol:

-

Transcriptome Analysis: Perform RNA sequencing (RNA-seq) on tissues of the this compound-producing plant that are actively synthesizing the compound and compare with tissues that are not.

-

Differential Gene Expression Analysis: Identify genes that are significantly upregulated in the producing tissues.

-

Homology-Based Gene Identification: Search the differentially expressed gene list for sequences with homology to known flavonoid biosynthetic enzymes, such as PAL, C4H, 4CL, CHS, CHI, prenyltransferases, and cytochrome P450s.

-

Phylogenetic Analysis: Construct phylogenetic trees to establish the relationship of candidate genes with functionally characterized enzymes from other species.

Functional Characterization of Enzymes in Vitro

Protocol:

-

Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Protein Expression and Purification: Express the recombinant proteins in a suitable host system (E. coli or Saccharomyces cerevisiae) and purify them using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Spectrophotometric Assays: For enzymes like PAL and CHS, the reaction can be monitored by the change in absorbance of the substrate or product.[9]

-

HPLC-Based Assays: Incubate the purified enzyme with its putative substrate and co-factors. Stop the reaction at different time points and analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) to identify and quantify the product.[9]

-

LC-MS/MS Analysis: For confirmation of product identity, use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the mass and fragmentation pattern of the product, comparing it to an authentic standard if available.

-

-

Enzyme Kinetics: Determine the kinetic parameters (K_m and k_cat) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

In Vivo Functional Analysis

Protocol:

-

Virus-Induced Gene Silencing (VIGS): Infiltrate young plants with an agrobacterium strain carrying a VIGS vector targeting a candidate gene. After a few weeks, analyze the metabolome of the silenced plants by HPLC or LC-MS to observe any reduction in this compound or accumulation of its precursors.

-

Transient Expression in Nicotiana benthamiana: Co-infiltrate leaves of N. benthamiana with agrobacterium strains carrying expression vectors for multiple candidate genes in the proposed pathway. Analyze the leaf extracts after several days for the production of this compound or its intermediates.

-

Stable Transformation: Generate stably transformed plants (e.g., in a model system like Arabidopsis thaliana or the native producer) with constructs for overexpression or knockout/knockdown of candidate genes to study the effect on the this compound content.

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for the identification and characterization of enzymes in the this compound pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant Prenylflavonoids and Prenyltransferases Related to their Biosynthesis | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overexpression of a Novel Cytochrome P450 Promotes Flavonoid Biosynthesis and Osmotic Stress Tolerance in Transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-depth Technical Guide on the Preliminary Cytotoxicity of Neorauflavene on Cell Lines

To our valued researchers, scientists, and drug development professionals,

This technical guide addresses the inquiry into the preliminary cytotoxicity of the isoflavonoid Neorauflavene on various cell lines. Following a comprehensive review of publicly available scientific literature, we must report that there is currently no published data specifically detailing the cytotoxic effects of this compound on any cancer or normal cell lines.

While this compound has been identified and isolated from plant species such as Neorautanenia amboensis, Neorautanenia mitis, and Neorautanenia edulis, the primary focus of existing research appears to be on its antibacterial properties. Our extensive search did not yield any studies that have investigated its potential as an anticancer agent or its cytotoxic profile against cell lines.

However, in the interest of providing the most relevant information available, this guide presents findings on the cytotoxic activity of other compounds isolated from the same genus, Neorautanenia, and provides a general overview of the known anticancer properties of isoflavonoids, the chemical class to which this compound belongs.

Cytotoxic Constituents from the Genus Neorautanenia

Research into the chemical constituents of the Neorautanenia genus has revealed compounds with significant cytotoxic activity. A notable study on Neorautanenia mitis led to the isolation of two pterocarpans, rotenone and 12-hydroxyrotenone, which demonstrated potent cytotoxic effects against human cancer cell lines.

Data Presentation: Cytotoxicity of Compounds from Neorautanenia mitis

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for rotenone and 12-hydroxyrotenone against the MCF-7 (breast adenocarcinoma) and A-549 (lung carcinoma) cell lines.

| Compound | Cell Line | IC₅₀ (µg/mL) |

| Rotenone | MCF-7 | 0.008 |

| A-549 | 0.010 | |

| 12-Hydroxyrotenone | MCF-7 | 0.04 |

| A-549 | 0.06 |

Data sourced from Sakurai et al., Journal of Natural Products, 2006.[1]

These findings indicate that the genus Neorautanenia is a source of compounds with strong cytotoxic potential, suggesting that other constituents of these plants, including this compound, may also possess such activities. However, without direct experimental evidence, this remains speculative.

Experimental Protocols

As no specific studies on the cytotoxicity of this compound are available, we cannot provide detailed experimental protocols for its evaluation. However, for the benefit of researchers interested in exploring the cytotoxic potential of this compound, we present a general workflow and methodologies commonly employed in preliminary cytotoxicity screening of natural compounds.

General Experimental Workflow for Cytotoxicity Assessment

Caption: A generalized workflow for the preliminary in vitro assessment of a compound's cytotoxicity against cancer cell lines.

Key Methodologies

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is widely used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

-

SRB Assay (Sulphorhodamine B): This is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The SRB dye binds to basic amino acids of cellular proteins, and the amount of bound dye is proportional to the cell mass.

Isoflavonoids and Their Anticancer Potential

This compound belongs to the isoflavonoid class of polyphenolic compounds. Isoflavonoids are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Their structural similarity to estrogens allows them to interact with estrogen receptors, which can be a mechanism for their anticancer effects in hormone-dependent cancers.

General Signaling Pathways Implicated in Isoflavonoid-Mediated Cytotoxicity

While the specific pathways for this compound are unknown, isoflavonoids have been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling cascades. A simplified representation of a common apoptosis-inducing pathway is provided below.

Caption: A simplified diagram illustrating a potential mechanism of isoflavonoid-induced apoptosis in cancer cells.

Conclusion and Future Directions

We recommend that researchers interested in this compound undertake preliminary cytotoxicity screening using a panel of human cancer cell lines. Such studies would be the first step in elucidating the potential of this compound as a novel anticancer agent. This guide serves as a foundational document to encourage and inform such future research endeavors.

References

Navigating the Solubility Landscape of Neorauflavene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solubility of Flavonoids: A Comparative Analysis

Precise, quantitative solubility data for neorauflavene in DMSO and other organic solvents is not extensively documented in publicly accessible scientific literature. However, by examining the solubility of other structurally related flavonoids, researchers can infer potential solubility characteristics and select appropriate starting points for their own experimental determinations. The following table summarizes the solubility of flavonoids such as naringenin, quercetin, and hesperetin in various solvents.

| Flavonoid | Solvent | Solubility | Temperature (°C) |

| Hesperetin | Acetonitrile | 85 mmol/L | Not Specified |

| Naringenin | Acetonitrile | 77 mmol/L | Not Specified |

| Quercetin | Acetone | 80 mmol/L | Not Specified |

| Rutin | Acetonitrile | 0.50 mmol/L | Not Specified |

| Flubendazole | DMSO | Highest among tested solvents | 25 |

| Sinapic Acid | DMSO | Freely Soluble | 25 |

| Sinapic Acid | Water | Slightly Soluble | 25 |

Note: The solubility of flavonoids is significantly influenced by both the solvent's nature and the flavonoid's specific structure[1]. For instance, glycosylated flavonoids like rutin tend to exhibit lower solubility in acetonitrile compared to their aglycone counterparts[1]. The data presented should be considered as a qualitative guide for initiating solubility studies with this compound.

Experimental Protocols for Solubility Determination

A standardized and rigorous protocol is essential for obtaining reliable and reproducible solubility data. The following methodologies are based on established practices for determining the solubility of chemical compounds for in vitro testing and biopharmaceutical classification.

General "Shake-Flask" Method for Equilibrium Solubility

The "shake-flask" method is a widely recommended technique for determining equilibrium solubility[2]. This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Protocol:

-

Preparation: Add an excess amount of the test compound (e.g., this compound) to a known volume of the selected solvent in a glass flask.

-

Agitation: Agitate the suspension using a mechanical shaker (e.g., orbital shaker) at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical studies)[2].

-

Equilibration: Continue agitation for a sufficient period to ensure equilibrium is reached. The concentration of the solution should be measured at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until sequential measurements do not deviate significantly (e.g., by 10%)[2].

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration. If samples are to be analyzed at room temperature, they should be diluted immediately after separation to prevent precipitation[2].

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Step-Wise Protocol for Solubility in Cell Culture Media and Organic Solvents

This protocol is particularly useful for assessing solubility in solvents relevant to in vitro cytotoxicity assays.[3]

Order of Solvent Preference:

-

Cell Culture Media

-

DMSO

-

Ethanol

Procedure:

-

Initial High Concentration:

-

Mechanical Solubilization Hierarchy:

-

Add the test chemical to the solvent at room temperature.

-

Gently mix and then vortex the tube for 1-2 minutes.

-

If the chemical has not dissolved, use water bath sonication for up to 5 minutes.

-

If still not dissolved, warm the solution to 37°C for 5-60 minutes.[3]

-

-

Visual Assessment: A chemical is considered dissolved if the solution is clear with no signs of cloudiness or precipitation.[3]

-

Step-Down in Concentration: If the compound does not dissolve at the initial high concentration, increase the solvent volume to decrease the concentration by a factor of 10 and repeat the mechanical solubilization procedures.[3]

Caption: Workflow for Determining Equilibrium Solubility.

Potential Signaling Pathway Interactions

While direct evidence for this compound's interaction with specific signaling pathways is limited, flavonoids as a class are known to modulate various cellular pathways, including those involved in oxidative stress and inflammation. One such critical pathway is the NRF2-ARE signaling pathway.

The NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary regulator of cellular defense against oxidative stress.[4] NRF2 activates the transcription of genes containing Antioxidant Response Elements (AREs) in their promoters, leading to the production of cytoprotective enzymes.[4] Some viruses are known to target the Nrf2 signaling pathway, and small molecule activators of this pathway have shown broad-spectrum antiviral activities.[5]

Given that this compound is a flavonoid, a class of compounds known to possess antioxidant properties, it is plausible that it may interact with the NRF2-ARE pathway. Further research is warranted to investigate this potential mechanism of action.

Caption: Hypothesized Modulation of the NRF2-ARE Pathway by this compound.

Conclusion

The solubility of this compound is a critical parameter that dictates its potential for therapeutic development. While direct quantitative data remains to be established, this guide provides a robust framework for researchers to initiate their investigations. By leveraging comparative data from other flavonoids, employing standardized experimental protocols, and exploring potential interactions with key signaling pathways like NRF2-ARE, the scientific community can systematically address the solubility challenges of this compound and unlock its full therapeutic promise. The provided methodologies and diagrams serve as a foundational resource for the rational design and development of this compound-based pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. who.int [who.int]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. RXRα inhibits the NRF2-ARE signaling pathway through a direct interaction with the Neh7 domain of NRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of the Ubiquitin-Mediated Signaling Pathway Exhibit Broad-Spectrum Antiviral Activities against New World Alphaviruses - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Neorauflavene Under Laboratory Conditions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, specific stability studies on Neorauflavene are not extensively available in publicly accessible literature. This guide is therefore based on established principles of stability testing for related isoflavonoid compounds. The provided experimental protocols and potential degradation pathways are illustrative and should be adapted and validated for this compound specifically.

Introduction to this compound Stability

This compound is an isoflavene, a class of organic compounds that are of interest in various fields, including pharmacology. Understanding the chemical stability of this compound is critical for its handling, storage, and application in research and development. Stability studies are essential to identify conditions that may lead to its degradation, ensuring the integrity of experimental results and the quality of any potential therapeutic products.

Forced degradation studies are a common approach to evaluate the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][2][3] These studies expose the compound to stress conditions more severe than accelerated stability testing, such as high and low pH, oxidation, high temperature, and photolysis, to generate potential degradation products.[1][3]

Factors Affecting Isoflavone Stability

The stability of isoflavonoids is influenced by several factors, including their chemical structure, pH, temperature, light, and the presence of oxidizing agents. Studies on related isoflavones like genistein and daidzein provide insights into how this compound might behave under various laboratory conditions.

2.1. Effect of pH and Temperature

The pH of the medium and the temperature are critical factors in the stability of isoflavones. Degradation of isoflavones often follows first-order kinetics.[4][5] For instance, the degradation of some isoflavones is more prominent under acidic or basic conditions compared to a neutral pH.[6][7] Thermal stress, especially at temperatures of 100°C and above, can lead to significant degradation.[6][8] In some cases, aglycone forms of isoflavones have shown greater thermal stability than their glycoside counterparts.[8][9]

Table 1: Summary of Thermal and pH Stability of Selected Isoflavones

| Isoflavone | Condition | Observation | Reference |

| Genistein | 70-90°C, pH 7 and 9 | Degradation follows apparent first-order kinetics. More rapid degradation at pH 9. | [4][5] |

| Daidzein | 70-90°C, pH 7 and 9 | Degradation follows apparent first-order kinetics. More labile than genistein at high temperatures. | [4][5] |

| Various Aglycones | 150°C, pH 3.1, 5.6, 7.0 | Degradation was most prominent at pH 3.1. Daidzein was the most labile. | [7] |

| Genistin & Daidzin | 25, 80, 100°C; acidic, neutral, basic | Significant loss at elevated pH and temperature. Malonylglycosides were more stable than acetylglycosides under acidic conditions. | [6] |

2.2. Photostability

Isoflavonoids can be susceptible to photodegradation. Exposure to UV light can induce degradation, and the rate of degradation can be influenced by the solvent and the presence of other substances.[10][11][12] For example, some isoflavones that are relatively stable to direct photolysis can degrade more rapidly in the presence of natural organic matter (NOM), which can act as a photosensitizer.[10][11][12]

Table 2: Summary of Photostability of Selected Isoflavones

| Isoflavone | Condition | Observation | Reference |

| Daidzein & Formononetin | Simulated solar light | Degraded primarily by direct photolysis. | [10][11] |

| Biochanin A & Genistein | Simulated solar light | Slow direct photolysis, but enhanced degradation in the presence of natural organic matter (NOM). | [10][11] |

| Quercetin (a flavonoid) | UVA and UVB light | Undergoes photodegradation, with a quantum yield of approximately 10⁻⁴. | [13] |

| Various Isoflavones | UV-C (260 nm) irradiation of soybean leaves | Isoflavone concentrations significantly increased, suggesting UV can also induce biosynthesis. | [14] |

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to comprehensively assess the stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods can detect and quantify the degradation products.[15]

3.1. General Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Caption: General workflow for a forced degradation study of this compound.

3.2. Detailed Methodologies

3.2.1. Materials and Reagents

-

This compound reference standard

-

Formic acid or acetic acid (for mobile phase)[17]

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

3.2.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.[16][18][19]

-

A C18 reverse-phase column is commonly used for isoflavone analysis.[16][20]

-

Photostability chamber

-

Temperature-controlled oven

-

pH meter

3.2.3. Preparation of Stock Solutions Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

3.2.4. Stress Conditions

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After treatment, cool the solution and neutralize it with an appropriate amount of 0.1 M NaOH.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature or heat at a mild temperature (e.g., 40°C) for a specified period. Cool and neutralize with 0.1 M HCl.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period, protected from light.

-

Thermal Degradation:

-

Solid State: Place the powdered this compound in an oven at 80°C for a specified period.

-

Solution: Heat the stock solution at 80°C for a specified period.

-

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.

3.2.5. Analytical Method A stability-indicating HPLC method should be developed and validated. A common approach for isoflavones is reverse-phase HPLC with a C18 column.

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[17]

-

Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., 254 nm or 270 nm).[16][20] Mass spectrometry can be used for identification of degradation products.

-

Analysis: Inject the stressed samples into the HPLC system after appropriate dilution. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, general reactions of flavonoids can be considered. These include oxidation, hydrolysis of substituent groups, and cleavage of the heterocyclic ring.

The following diagram illustrates a hypothetical degradation pathway for an isoflavene, which could involve oxidation and subsequent ring opening.

Caption: A hypothetical degradation pathway for an isoflavene like this compound.

Summary and Recommendations

This technical guide provides a framework for assessing the stability of this compound under various laboratory conditions. Due to the lack of specific data for this compound, the information presented is based on studies of related isoflavonoids.

Key Recommendations:

-

Conduct a comprehensive forced degradation study on this compound to understand its intrinsic stability and to identify potential degradation products.

-

Develop and validate a stability-indicating HPLC method for the accurate quantification of this compound and its degradants.

-

Based on the stability data, establish appropriate handling and storage conditions for this compound. The safety data sheet for this compound recommends storage of the powder at -20°C and solutions at -80°C, away from direct sunlight.

-

Characterize the major degradation products to understand the degradation pathways and to assess their potential biological activity and toxicity.

By following these recommendations, researchers, scientists, and drug development professionals can ensure the quality and reliability of their work with this compound.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. ajpsonline.com [ajpsonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Heat and pH effects on the conjugated forms of genistin and daidzin isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Isoflavone phytoestrogen degradation in fermented soymilk with selected beta-glucosidase producing L. acidophilus strains during storage at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aquatic photochemistry of isoflavone phytoestrogens: degradation kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of Ultraviolet C Irradiation on Isoflavone Concentrations in Different Cultivars of Soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sgs.com [sgs.com]

- 16. jfda-online.com [jfda-online.com]

- 17. azom.com [azom.com]

- 18. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. academic.oup.com [academic.oup.com]

Unveiling the Molecular Quarry: A Technical Guide to Identifying the Biological Targets of Neorauflavene

For Immediate Release

[City, State] – November 10, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the methodologies for identifying the biological targets of Neorauflavene, a phenolic isoflavonoid with noted antibacterial properties. This document outlines potential molecular targets based on the known mechanisms of similar isoflavonoid compounds and provides a framework for the experimental validation required for definitive target identification.

This compound, isolated from Neorautanenia edulis, has demonstrated antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria, including Enterococcus faecalis, Streptococcus suis, Streptococcus agalactiae, Pseudomonas aeruginosa, Bacillus subtilis, and Riemerella anatipestifer. While direct experimental evidence pinpointing the specific molecular targets of this compound remains to be fully elucidated in publicly available literature, the established mechanisms of action for the broader class of isoflavonoids provide a strong foundation for targeted investigation.

This guide summarizes the current understanding of isoflavonoid antibacterial actions, presents hypothetical signaling pathways and experimental workflows, and furnishes detailed protocols for key experiments essential for target discovery and validation.

Postulated Biological Targets of this compound

Based on extensive research into the antibacterial mechanisms of flavonoids and isoflavonoids, the following are proposed as primary potential targets for this compound:

-

Bacterial Cell Membrane: Isoflavonoids are known to interact with and disrupt the integrity of bacterial cell membranes. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of this compound likely facilitates its insertion into the lipid bilayer.

-

DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are responsible for managing DNA topology during replication, transcription, and repair. Inhibition of these enzymes by isoflavonoids leads to the accumulation of DNA strand breaks and subsequent cell death. Quercetin, a common flavonoid, has been shown to inhibit DNA gyrase.[1]

-

Bacterial Respiratory Chain and ATP Synthase: Some flavonoids can interfere with the electron transport chain and inhibit ATP synthase, the enzyme responsible for cellular energy production. This disruption of energy metabolism is a potent mechanism for bacterial growth inhibition. Theaflavins, for instance, are potent inhibitors of the membrane-bound ATP synthase.[2]

Quantitative Data on Related Isoflavonoids

While specific quantitative data for this compound is not yet available, studies on structurally similar isoflavonoids provide valuable benchmarks for its potential potency. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various isoflavonoids against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant human pathogen.

| Isoflavonoid | Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Erycristagallin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.13 - 6.25 | [3] |

| Orientanol B | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.13 - 6.25 | [3] |

| Scandenone | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2 - 4 | [4] |

| Osajin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2 | [4] |

| 6,8-Diprenylgenistein | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8 | [4] |

Experimental Protocols for Target Identification

To elucidate the specific biological targets of this compound, a multi-pronged experimental approach is recommended. This section provides detailed methodologies for key experiments.

Affinity Chromatography for Target Pull-Down

Objective: To isolate and identify proteins that directly bind to this compound.

Methodology:

-

Ligand Immobilization:

-

Synthesize a derivative of this compound with a reactive functional group (e.g., an amine or carboxyl group) suitable for covalent coupling to a chromatography resin.

-

Couple the this compound derivative to an activated resin (e.g., NHS-activated Sepharose or epoxy-activated agarose) according to the manufacturer's instructions.

-

Thoroughly wash the resin to remove any uncoupled ligand.

-

-

Protein Extraction:

-

Culture the target bacterial strain (e.g., S. aureus) to mid-log phase.

-

Harvest the cells by centrifugation and wash with an appropriate buffer.

-

Lyse the cells using mechanical disruption (e.g., sonication or French press) in a lysis buffer containing protease inhibitors.

-

Clarify the lysate by ultracentrifugation to obtain a soluble protein fraction.

-

-

Affinity Chromatography:

-

Equilibrate the this compound-coupled resin with binding buffer.

-

Incubate the soluble protein extract with the resin to allow for binding of target proteins.

-

Wash the resin extensively with binding buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand (e.g., free this compound) or by changing the buffer conditions (e.g., pH or ionic strength).

-

-

Protein Identification:

-

Concentrate and separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and subject them to in-gel tryptic digestion.

-

Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) and identify the proteins by searching against a relevant protein database.

-

Enzyme Inhibition Assays

Objective: To quantitatively assess the inhibitory activity of this compound against purified candidate enzymes (e.g., DNA gyrase, topoisomerase IV, ATP synthase).

Methodology (Example: DNA Gyrase Supercoiling Assay):

-

Reaction Mixture: Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction mixtures.

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analysis: Analyze the DNA topology by agarose gel electrophoresis. The conversion of relaxed plasmid to its supercoiled form will be inhibited in the presence of an active inhibitor.

-

Data Analysis: Quantify the band intensities to determine the concentration of this compound that inhibits 50% of the enzyme activity (IC50).

Proteomic Profiling of this compound-Treated Bacteria

Objective: To identify global changes in protein expression in bacteria upon treatment with this compound, providing insights into the affected cellular pathways.

Methodology:

-

Bacterial Culture and Treatment:

-

Grow the target bacterial strain to early-log phase.

-

Treat the culture with a sub-lethal concentration of this compound for a defined period. A control culture should be treated with the vehicle alone.

-

-

Protein Extraction and Digestion:

-

Harvest the cells and extract total protein.

-

Quantify the protein concentration and digest the proteins into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use bioinformatics software to identify and quantify the proteins in each sample.

-

Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated sample compared to the control.

-

Use pathway analysis tools to determine which cellular pathways are significantly affected by this compound treatment.

-

Visualizing the Path Forward: Signaling Pathways and Workflows

To facilitate a clearer understanding of the proposed mechanisms and experimental strategies, the following diagrams have been generated using the DOT language.

Caption: Postulated signaling pathways of this compound's antibacterial action.

Caption: A logical workflow for the identification and validation of this compound's biological targets.

This technical guide serves as a foundational resource for initiating and advancing research into the precise molecular mechanisms of this compound. The outlined experimental strategies, coupled with the contextual information on related compounds, provide a robust framework for the scientific community to unlock the full therapeutic potential of this promising natural product.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Theaflavins inhibit the ATP synthase and the respiratory chain without increasing superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of isoflavonoids isolated from Erythrina variegata against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Spectroscopic Analysis of Neorauflavene: A Technical Overview

Neorauflavene is a naturally occurring isoflavonoid with the chemical formula C₂₁H₂₀O₅ and a molecular weight of 352.4 g/mol . Its structure, 4-(5-methoxy-2,2-dimethyl-8H-pyrano[3,2-g]chromen-7-yl)benzene-1,3-diol, features a complex heterocyclic core. The elucidation of such a structure relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a molecule like this compound, a suite of NMR experiments including ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC, HMBC) would be employed.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include:

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 6.0-8.0 ppm) corresponding to the protons on the two benzene rings. The splitting patterns of these signals (singlets, doublets, triplets) would reveal the substitution pattern on each ring.

-

Chromene Ring Protons: Signals corresponding to the protons on the pyranochromene ring system. This would include the olefinic protons and the protons of the dihydropyran ring.

-

Methoxyl Group Protons: A characteristic singlet peak around δ 3.8-4.0 ppm, integrating to three protons, indicating the presence of a -OCH₃ group.

-

Gem-dimethyl Group Protons: A singlet integrating to six protons, corresponding to the two methyl groups on the pyran ring.

-

Hydroxyl Protons: Broad singlet signals for the two phenolic hydroxyl groups, the chemical shift of which can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, 21 distinct carbon signals would be expected. Key features would include:

-

Aromatic Carbons: A series of signals in the downfield region (δ 100-160 ppm).

-

Carbonyl Carbon: While this compound itself does not have a carbonyl group, related isoflavones do, and this signal would appear far downfield (δ > 170 ppm).

-

Olefinic and Oxygenated Carbons: Signals for the carbons of the chromene ring and those attached to oxygen atoms would appear in the intermediate region of the spectrum.

-

Aliphatic Carbons: Signals for the gem-dimethyl carbons and the methoxy carbon would be found in the upfield region.

Table 1: Anticipated ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Expected) |

|---|

| Data not available | | | |

Table 2: Anticipated ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment (Expected) |

|---|

| Data not available | |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Expected Mass Spectral Data

-

Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), this compound would exhibit a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its exact mass.

-

Fragmentation Pattern: The fragmentation pattern in the MS/MS spectrum would be characteristic of the isoflavonoid skeleton. Common fragmentation pathways for flavonoids involve retro-Diels-Alder (rDA) reactions in the heterocyclic ring, leading to characteristic fragment ions that can help identify the substitution patterns on the A and B rings. The loss of small neutral molecules like CO, H₂O, and methyl radicals from the molecular ion would also be expected.

Table 3: Anticipated Mass Spectrometry Data for this compound

| m/z | Interpretation (Expected) |

|---|

| Data not available | |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a natural product like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A few milligrams of the purified this compound sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The sample is placed in an NMR spectrometer (typically operating at a frequency of 400 MHz or higher for ¹H).

-

¹H NMR: A standard single-pulse experiment is performed to acquire the proton spectrum.

-

¹³C NMR: A proton-decoupled experiment is run to obtain a spectrum with single lines for each carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.

-

-

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard. The integration of ¹H signals and the chemical shifts and correlations from all spectra are used to piece together the molecular structure.

Mass Spectrometry Protocol

-

Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile), is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system (LC-MS).

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common soft ionization techniques used for natural products.

-

Mass Analysis:

-

Full Scan MS: The mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and other ions present. High-resolution instruments provide accurate mass measurements, allowing for the determination of the elemental composition.

-

Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then mass-analyzed, providing structural information.

-

-

Data Analysis: The mass spectra are analyzed to determine the molecular weight and to propose fragmentation pathways that are consistent with the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Neorauflavene interaction with bacterial cell membranes

An In-depth Technical Guide on the Interaction of Neorauflavene and its Analogs with Bacterial Cell Membranes

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

Neorauflavane, a prenylated flavonoid, belongs to a class of natural compounds known for their significant antimicrobial properties. While specific data on this compound is limited, extensive research on its structural analogs, such as lupinifolin and sophoraflavanone G, provides strong evidence for a mechanism of action primarily centered on the disruption of bacterial cell membranes. This guide synthesizes the available information on these analogs to elucidate the core mechanisms of interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the proposed pathways and workflows. The primary modes of action include membrane permeabilization, dissipation of membrane potential, and alteration of membrane fluidity, leading to bacterial cell death.

Core Mechanism of Action: Bacterial Membrane Disruption

The antibacterial activity of this compound analogs is predominantly attributed to their interaction with the bacterial cell membrane. This interaction is multifaceted and leads to a cascade of events that compromise membrane integrity and function.

2.1 Membrane Permeabilization: Prenylated flavonoids like lupinifolin have been demonstrated to increase the permeability of the bacterial cytoplasmic membrane. This effect is concentration-dependent and leads to the leakage of intracellular components, such as ions and small molecules, ultimately disrupting cellular homeostasis.

2.2 Dissipation of Membrane Potential: The bacterial cell membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for processes such as ATP synthesis, nutrient transport, and motility. This compound analogs are proposed to disrupt this potential, leading to depolarization of the membrane and subsequent inhibition of essential cellular functions.

2.3 Alteration of Membrane Fluidity: Compounds like sophoraflavanone G have been shown to decrease the fluidity of the bacterial membrane. This alteration in the physical properties of the membrane can impair the function of embedded proteins, such as enzymes and transporters, further contributing to the antibacterial effect.

Quantitative Data on this compound Analogs

The following tables summarize the minimum inhibitory concentration (MIC) and other quantitative data for this compound analogs against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Lupinifolin | Staphylococcus aureus | 8 | [1] |

| Lupinifolin | Methicillin-resistant S. aureus (MRSA) | 8 | [2] |

| Lupinifolin | Multidrug-resistant Enterococcus isolates | 0.5 - 2.0 | [3] |

| Sophoraflavanone G | Methicillin-resistant S. aureus (21 strains) | 3.13 - 6.25 | [4] |

Table 2: Effects of this compound Analogs on Bacterial Membrane Properties

| Compound | Bacterial Strain | Effect | Observation | Reference |

| Lupinifolin | Staphylococcus aureus | Increased Membrane Permeability | Increased propidium iodide uptake | [1][2] |

| Sophoraflavanone G | Model Membranes | Decreased Membrane Fluidity | Increased fluorescence polarization | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of flavonoids with bacterial cell membranes.

4.1 Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to reach the mid-logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: A two-fold serial dilution of the test compound (e.g., this compound analog) is prepared in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

4.2 Membrane Potential Assay using DiSC3(5)

This assay measures changes in bacterial cytoplasmic membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

-

Preparation of Bacterial Suspension: Bacteria are grown to the mid-log phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., PBS with glucose).

-

Dye Loading: The bacterial suspension is incubated with DiSC3(5) (final concentration, e.g., 1 µM) in the dark to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.

-

Fluorescence Measurement: The baseline fluorescence is measured using a fluorometer (excitation ~622 nm, emission ~670 nm).

-

Compound Addition: The test compound is added to the bacterial suspension, and the change in fluorescence is monitored over time.

-

Data Analysis: An increase in fluorescence intensity indicates membrane depolarization as the dye is released from the membrane.

4.3 Outer Membrane Permeability Assay using NPN

This assay assesses the permeability of the bacterial outer membrane using the fluorescent probe 1-N-phenylnaphthylamine (NPN).

-

Preparation of Bacterial Suspension: Gram-negative bacteria are grown to the mid-log phase, harvested, washed, and resuspended in a buffer (e.g., HEPES buffer with glucose).

-

Assay Setup: The bacterial suspension is added to the wells of a microplate.

-

NPN Addition: NPN is added to the bacterial suspension. NPN exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic interior of the membrane.

-

Compound Addition and Measurement: The test compound is added, and the fluorescence is immediately measured (excitation ~350 nm, emission ~420 nm) over time.

-

Data Analysis: An increase in fluorescence indicates that the compound has disrupted the outer membrane, allowing NPN to enter and bind to the phospholipid bilayer.

4.4 Cytoplasmic Membrane Leakage Assay using ONPG

This assay measures the leakage of cytoplasmic contents by monitoring the activity of β-galactosidase that escapes the cell, using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). This assay is typically used with E. coli strains that constitutively express β-galactosidase but lack the lactose permease (LacY).

-

Preparation of Bacterial Suspension: The specific E. coli strain is grown to the mid-log phase, harvested, washed, and resuspended in a phosphate buffer.

-

Assay Reaction: The bacterial suspension is mixed with ONPG in a cuvette or microplate well.

-

Compound Addition: The test compound is added to initiate membrane disruption.

-

Absorbance Measurement: The hydrolysis of ONPG to o-nitrophenol by β-galactosidase that has leaked from the cells is monitored by measuring the increase in absorbance at 420 nm over time.

-

Data Analysis: The rate of increase in absorbance is proportional to the rate of cytoplasmic membrane leakage.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms and experimental workflows.

Caption: Proposed mechanism of action for this compound analogs on bacterial cell membranes.

References

- 1. researchgate.net [researchgate.net]

- 2. wjst.wu.ac.th [wjst.wu.ac.th]

- 3. Mechanism of Action and Biofilm Inhibitory Activity of Lupinifolin Against Multidrug-Resistant Enterococcal Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sophoraflavanone G - Wikipedia [en.wikipedia.org]

- 5. Reduction of membrane fluidity by antibacterial sophoraflavanone G isolated from Sophora exigua - PubMed [pubmed.ncbi.nlm.nih.gov]

Neorauflavane: A Comprehensive Technical Review of its Potent Tyrosinase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction